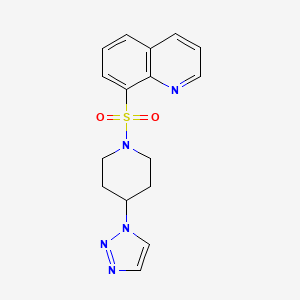

8-((4-(1H-1,2,3-triazol-1-yl)pipéridin-1-yl)sulfonyl)quinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a piperidinyl-triazole moiety

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine with triazole functionalities have shown efficacy against various bacterial strains and fungi. A study highlighted that triazole derivatives could induce apoptosis in fungal cells and inhibit their growth effectively against clinical isolates of Candida auris .

Antitumor Properties

The compound's structural components suggest potential antitumor activity. Triazole derivatives have been reported to possess antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In particular, studies have indicated that triazole-based compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Antiviral Activity

Triazole-containing compounds have been explored for their antiviral properties, particularly against viruses such as HIV. The mechanism often involves inhibition of viral replication processes, making them promising candidates for the development of antiviral drugs .

Synthesis of the Compound

The synthesis of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline typically involves several key steps:

- Formation of the Triazole Moiety : This can be achieved through the reaction of azides with alkynes or other suitable precursors under click chemistry conditions.

- Piperidine Ring Formation : Piperidine derivatives can be synthesized using various methods, including nucleophilic substitutions or cyclization reactions involving appropriate starting materials.

- Sulfonylation : The introduction of the sulfonyl group is critical for enhancing the compound's biological activity and is often achieved using sulfonyl chlorides in the presence of bases.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- A study on piperidine-based triazoles indicated that modifications on the piperidine ring significantly influenced antimicrobial efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

- Another research highlighted that certain sulfonamide-containing azoles exhibited potent antibacterial activity against Staphylococcus aureus, showcasing the importance of structural modifications for enhancing biological activity .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .

Mode of Action

Similar compounds have been shown to interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can stabilize the target protein, enhancing its function or leading to its degradation .

Biochemical Pathways

It is involved in the folding and assembly of its client proteins, many of which, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been implicated in tumorigenesis .

Pharmacokinetics

Computational studies are often used to predict the pharmacokinetic properties of similar compounds . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Similar compounds have been reported to exhibit significant anti-proliferative activities, particularly against certain cancer cell lines . This suggests that the compound could potentially induce apoptosis or inhibit cell growth.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

Attachment of the Piperidinyl-Triazole Moiety: This step often involves a click chemistry approach, where an azide-functionalized piperidine reacts with an alkyne-functionalized quinoline under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The triazole and piperidine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfonamides: Compounds containing the sulfonyl group (SO2NH2).

Quinoline Derivatives: Compounds with a quinoline core structure.

Triazole-Containing Compounds: Molecules featuring the 1,2,3-triazole ring.

Uniqueness

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the triazole ring, piperidine moiety, and sulfonyl group in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Activité Biologique

The compound 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is a hybrid molecule that combines the quinoline structure with a triazole-piperidine moiety. This structural combination has led to significant interest in its biological activity, particularly in medicinal chemistry, due to the promising pharmacological properties associated with both quinolines and triazoles.

Biological Activity Overview

Research has highlighted several biological activities attributed to this compound:

- Anticancer Activity : The compound exhibits potent antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : It has shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, contributing to its therapeutic potential by mitigating oxidative stress-related damage in cells .

Anticancer Studies

A significant study focused on the synthesis and evaluation of quinoline-triazole hybrids reported that derivatives of this compound displayed IC50 values ranging from 22 nM to 31 nM against various cancer cell lines. These derivatives were identified as multi-target inhibitors of key oncogenic pathways, including EGFR and BRAF V600E. Notably, one derivative exhibited an IC50 value of 57 nM against EGFR, indicating strong inhibitory potential .

Antimicrobial Evaluation

In vitro studies have shown that the compound possesses notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were assessed against several bacterial strains, revealing effective bactericidal properties. For example, certain derivatives showed MIC values as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | IC50 values for derivatives ranged from 22 nM to 31 nM; multi-target inhibition observed. |

| Study B | Antimicrobial | MIC values as low as 0.22 μg/mL against resistant bacterial strains; effective bactericidal activity noted. |

| Study C | Antioxidant | Compound demonstrated significant DPPH radical scavenging activity at concentrations of 10 µM. |

The biological activity of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.

- Activation of Apoptotic Pathways : The compound activates caspases and down-regulates anti-apoptotic proteins like Bcl2, promoting programmed cell death in malignancies .

- Antioxidant Mechanisms : By scavenging free radicals, the compound reduces oxidative stress, which is implicated in various disease states including cancer and neurodegenerative disorders .

Propriétés

IUPAC Name |

8-[4-(triazol-1-yl)piperidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKVYXBVPPNWDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.